molecular formula C18H21NO3 B8174516 2-(Benzyloxy)-4-((tetrahydro-2H-pyran-4-yl)oxy)aniline

2-(Benzyloxy)-4-((tetrahydro-2H-pyran-4-yl)oxy)aniline

Cat. No.: B8174516
M. Wt: 299.4 g/mol
InChI Key: CTBXIUJXOQECDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzyloxy)-4-((tetrahydro-2H-pyran-4-yl)oxy)aniline is an organic compound that features both benzyloxy and tetrahydropyran-4-yloxy functional groups attached to an aniline core

Properties

IUPAC Name

4-(oxan-4-yloxy)-2-phenylmethoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c19-17-7-6-16(22-15-8-10-20-11-9-15)12-18(17)21-13-14-4-2-1-3-5-14/h1-7,12,15H,8-11,13,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTBXIUJXOQECDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=CC(=C(C=C2)N)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-4-((tetrahydro-2H-pyran-4-yl)oxy)aniline typically involves multiple steps:

    Formation of Benzyloxy Group: The benzyloxy group can be introduced by reacting aniline with benzyl chloride in the presence of a base such as sodium hydroxide.

    Introduction of Tetrahydropyran-4-yloxy Group: The tetrahydropyran-4-yloxy group can be introduced by reacting the intermediate product with tetrahydropyran-4-ol under acidic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-4-((tetrahydro-2H-pyran-4-yl)oxy)aniline can undergo various types of chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The aniline core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or nitric acid.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated aniline derivatives.

Scientific Research Applications

2-(Benzyloxy)-4-((tetrahydro-2H-pyran-4-yl)oxy)aniline has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-4-((tetrahydro-2H-pyran-4-yl)oxy)aniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzyloxy and tetrahydropyran-4-yloxy groups can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(Benzyloxy)aniline: Lacks the tetrahydropyran-4-yloxy group, making it less versatile in certain applications.

    4-((Tetrahydro-2H-pyran-4-yl)oxy)aniline: Lacks the benzyloxy group, which may reduce its binding affinity in biological systems.

Uniqueness

2-(Benzyloxy)-4-((tetrahydro-2H-pyran-4-yl)oxy)aniline is unique due to the presence of both benzyloxy and tetrahydropyran-4-yloxy groups, which can enhance its chemical reactivity and binding properties. This dual functionality makes it a valuable compound for various research and industrial applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.